4-(2-Bromoethyl)benzaldehyde
Overview
Description
4-(2-Bromoethyl)benzaldehyde is an organic compound with the chemical formula C9H9BrO. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is used in various chemical syntheses and has significant applications in organic chemistry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium cyanide (NaCN), sodium methoxide (NaOCH3)
Major Products:
Oxidation: 4-(2-Bromoethyl)benzoic acid
Reduction: 4-(2-Bromoethyl)benzyl alcohol
Substitution: 4-(2-Cyanoethyl)benzaldehyde
Scientific Research Applications
4-(2-Bromoethyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the compound can form a sigma complex with nucleophiles, leading to the substitution of the bromine atom with other functional groups . This reactivity is crucial in its role as an intermediate in various chemical syntheses.
Comparison with Similar Compounds
4-(2-Chloroethyl)benzaldehyde: Similar in structure but with a chlorine atom instead of bromine.
4-(2-Fluoroethyl)benzaldehyde: Contains a fluorine atom, leading to distinct chemical properties and applications.
4-(2-Iodoethyl)benzaldehyde: The presence of an iodine atom makes it more reactive in certain substitution reactions compared to its bromine counterpart.
Uniqueness: 4-(2-Bromoethyl)benzaldehyde is unique due to its balanced reactivity, making it versatile for various chemical transformations. Its bromine atom provides a good leaving group, facilitating substitution reactions, while its aldehyde group allows for further functionalization .
Properties
IUPAC Name |
4-(2-bromoethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEZEUJKYFXNKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454678 | |
Record name | 4-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7617-70-1 | |
Record name | 4-(2-bromoethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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